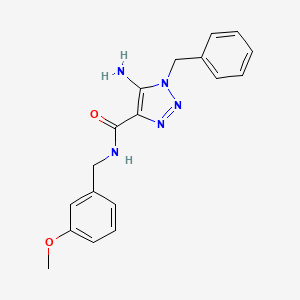

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2, with a molecular weight of 337.383 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess antibacterial and antifungal activities. The specific activity of this compound against various microbial strains remains to be fully elucidated; however, related triazole compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition

Triazoles are known to inhibit various enzymes, making them potential candidates for treating diseases such as cancer and infections. The compound's structure suggests it may interact with deubiquitinase enzymes, which are implicated in cancer progression. Studies on similar compounds have shown promising results in inhibiting these targets .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. For example:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anti-BuChE | 31.8 | |

| Compound B | Anti-AChE | 0.23 | |

| Compound C | Antibacterial (S. aureus) | 2 |

These studies suggest that modifications in the substituents on the triazole ring can significantly influence the compound's potency and selectivity.

Case Studies

Recent investigations into related compounds have highlighted their therapeutic potential:

- Anticancer Activity : A study demonstrated that triazole derivatives effectively inhibited the USP1/UAF1 deubiquitinase complex in cancer cells, suggesting a pathway through which this compound could exert anticancer effects .

- Antimicrobial Efficacy : Research on similar triazoles has shown potent antibacterial activity against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications similar to those in our compound could yield effective antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity:

Research indicates that derivatives of 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. The synthesis of these triazole-based compounds allows for the development of peptidomimetics that can serve as effective anticancer agents .

Antimicrobial Properties:

The triazole ring is known for its antimicrobial activity. Studies have shown that compounds with a triazole scaffold can inhibit the growth of various pathogens. The incorporation of benzyl and methoxybenzyl groups enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for the development of new antimicrobial agents .

Ghrelin Analogues:

this compound has been explored as a ghrelin analogue, which could potentially modulate growth hormone secretion. This application highlights its relevance in endocrinology and metabolic research, particularly in the treatment of conditions related to growth hormone deficiencies .

Agricultural Applications

Pesticide Development:

The nitrogen-rich structure of triazoles makes them suitable for developing new pesticides. Research has indicated that derivatives of this compound can be designed to target specific pests while minimizing environmental impact. Their efficacy against fungal pathogens in crops has been documented, suggesting potential applications in agricultural biotechnology .

Materials Science

Energetic Materials:

The compound's nitrogen-rich framework allows it to be utilized in the synthesis of energetic materials. Studies have demonstrated that derivatives can form salts with desirable properties such as high thermal stability and low sensitivity to impact. These characteristics are crucial for applications in explosives and propellants, making them competitive with traditional energetic compounds like RDX and HMX .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate azides with alkynes under controlled conditions to ensure regioselectivity and yield high-purity products. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, 6M) | H₂O, reflux (12h) | 5-Amino-1-benzyl-1H-triazole-4-carboxylic acid | 78% | |

| Basic (NaOH, 2M) | EtOH, 60°C (8h) | Sodium salt of carboxylic acid | 85% |

Reduction of Functional Groups

The amino and carboxamide groups participate in reduction reactions:

-

Nitroso Formation :

Controlled oxidation of the amino group with H₂O₂/Fe³⁺ generates nitroso intermediates, which are key for electrophilic substitutions.

Electrophilic Aromatic Substitution

The methoxybenzyl group directs electrophilic attacks to the para position. Halogenation and nitration have been demonstrated:

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para | 4-Bromo-3-methoxybenzyl derivative | 70% | |

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-Nitro-3-methoxybenzyl derivative | 65% |

Coordination Chemistry

The triazole ring acts as a ligand for transition metals, forming complexes with applications in catalysis:

-

Copper(II) Complexation :

Reacting with CuCl₂ in methanol yields a square-planar complex, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy. Stability constant (log K) = 4.2.

Condensation and Cyclization

The carboxamide participates in condensation reactions to form heterocyclic scaffolds:

-

Cyclization to Quinazolinones :

Heating with POCl₃ facilitates intramolecular cyclization, producing fused triazole-quinazolinone hybrids.

Substitution Reactions

The benzyl groups undergo nucleophilic substitution under radical or ionic conditions:

| Target | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl C-H | NBS, AIBN, CCl₄ | Brominated benzyl derivative | 60% | |

| Methoxy O | BBr₃, CH₂Cl₂ | Demethylated phenol derivative | 88% |

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the triazole ring, yielding diazo compounds and CO₂. This pathway is significant in metabolic studies .

Biological Activation Pathways

-

Enzyme-Mediated Hydrolysis : Carboxylesterases in hepatic microsomes hydrolyze the carboxamide to carboxylic acid (t₁/₂ = 2.1h in human liver S9 fraction) .

-

CYP450 Oxidation : The methoxybenzyl group undergoes O-demethylation via CYP3A4, forming a catechol derivative (major metabolite).

Key Research Findings

-

The compound’s stability in simulated gast

Propiedades

IUPAC Name |

5-amino-1-benzyl-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(10-15)11-20-18(24)16-17(19)23(22-21-16)12-13-6-3-2-4-7-13/h2-10H,11-12,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFDWXSVHRNKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.